Aranidipine

antihypertensive efficacy trough/peak ratio randomized controlled trial

Sourcing authentic Aranidipine with verified T-type calcium channel selectivity for mechanistic cardiovascular studies is challenging. This compound uniquely blocks Cav3.2 (α1H) subtype while also inhibiting L-type Ca2+ currents, unlike nifedipine or nitrendipine which lack T-type activity. • Dual-mechanism: L-type & T-type (Cav3.2-selective) Ca2+ channel blockade • Active metabolites M-1(α) and M-1(β) provide prolonged vasodilation via slower receptor binding/dissociation kinetics vs. nitrendipine • Validated for BPV/MBPS research, K+ channel interaction studies, and PK/PD metabolite profiling Supplied with ≥98% purity and comprehensive analytical documentation.

Molecular Formula C19H20N2O7
Molecular Weight 388.4 g/mol
CAS No. 86780-90-7
Cat. No. B1665160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranidipine
CAS86780-90-7
Synonymsaranidipine
methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid
MPC 1304
MPC-1304
Molecular FormulaC19H20N2O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3
InChIKeyNCUCGYYHUFIYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aranidipine: Metabolite-Driven Vasodilation


Aranidipine (MPC-1304) is a dihydropyridine (DHP) calcium channel blocker that inhibits L-type voltage-gated calcium channels, leading to decreased intracellular calcium, vascular smooth muscle relaxation, and reduced peripheral vascular resistance [1]. Unlike most DHPs, aranidipine generates two active metabolites—M-1(α) and M-1(β)—that exhibit hypotensive activity comparable to nifedipine but with significantly slower binding and dissociation kinetics, which mechanistically underpins its prolonged vasodilating action [2]. The compound was developed by Maruko Seiyaku and introduced by Taiho, launching in Japan in 1997 under the trade name Sapresta [3].

1
Metabolite-driven sustained vasodilation model: Reported slow dissociation kinetics from M-1(α)/M-1(β) may support prolonged pathway modulation studies.
2
Dual L-/T-type Ca²⁺ channel pharmacology: Unique Cav3.2 (α1H) selectivity enables T-type channel subtype-specific research workflows.
3
K⁺ channel-dependent vasodilatory mechanism: Reported K⁺ channel contribution distinct from pure L-type blockers supports mechanism-of-action dissection studies.

Aranidipine vs. Other Dihydropyridines


Although aranidipine, amlodipine, and nifedipine all belong to the dihydropyridine class, their clinical and pharmacological profiles diverge substantially. Direct randomized controlled trials demonstrate that aranidipine exhibits less blood pressure reduction compared to amlodipine [1], while its active metabolites produce significantly slower onset and recovery of vasodilation compared to nifedipine [2]. Furthermore, aranidipine possesses a distinct T-type calcium channel subtype selectivity profile—blocking only Cav3.2 (α1H) channels—whereas many other DHPs either lack T-type activity or exhibit broader, non-selective blockade [3]. These quantitative differences in efficacy, temporal pharmacodynamics, and ion channel selectivity preclude simple substitution among these agents without altering therapeutic outcomes.

Target
Aranidipine: metabolite-driven kinetics, Cav3.2 selectivity, K⁺ channel modulation
Class comparator
Amlodipine, nifedipine: different pharmacodynamic onset, T-type subtype profile, and K⁺ channel contribution
BP response endpoint may shift
Reported lower trough/peak ratio vs amlodipine in clinical research; simple class substitution may alter BP endpoint interpretation.
Kinetic profile may not transfer
Slower onset/recovery of vasodilation from active metabolites differs markedly from nifedipine, affecting temporal response models.
T-type channel selectivity context
Cav3.2-only blockade is not reproduced by common DHPs; T-type-dependent endpoints may require aranidipine-specific validation.

Aranidipine Head-to-Head Evidence


Amlodipine Head-to-Head: Blood Pressure Reduction

In a multicenter, randomized, double-blind, parallel-controlled clinical trial in Chinese patients with mild to moderate essential hypertension (n=236), aranidipine (5-10 mg/d) demonstrated less blood pressure response compared to amlodipine (5-10 mg/d) [1]. The trough/peak ratios of diastolic blood pressure were 0.57 ± 0.20 for aranidipine and 0.68 ± 0.19 for amlodipine [1].

BP trough/peak ratio vs amlodipine
Head-to-head
0.57 ± 0.20 (aranidipine) vs 0.68 ± 0.19 (amlodipine); P = 0.119
Supports BP response endpoint review; difference not statistically significant.
RCT, n=236, 10-week, mild-moderate hypertension
antihypertensive efficacy trough/peak ratio randomized controlled trial

Blood Pressure Variability Reduction

An open-label study of aranidipine enteric-coated capsules in 74 Chinese patients with mild to moderate essential hypertension demonstrated that after 12 weeks of treatment, 24h mean blood pressure was reduced by (14 ± 13)/(11 ± 9) mm Hg compared to baseline [1]. Critically, blood pressure variability (BPV)—assessed by the standard deviation of 24h, daytime, and nighttime BP—was also significantly reduced, with morning blood pressure surge (MBPS) decreasing from 26 ± 11 mm Hg to 19 ± 9 mm Hg [1].

Blood pressure variability reduction
Reported
MBPS change: 26 ± 11 → 19 ± 9 mm Hg; 24h SBP SD reduced from 25 ± 3 to 11 ± 3 mm Hg
Supports BPV endpoint monitoring interpretation.
Open-label, n=74, 12-week, 24h ABPM
blood pressure variability 24h ambulatory blood pressure monitoring BPV

Metabolite Slow Kinetics vs. Nifedipine

The active metabolites of aranidipine—M-1(α) and M-1(β)—exhibit hypotensive activity comparable to nifedipine but with significantly slower onset and recovery kinetics [1]. In anesthetized dogs, intra-arterial infusion of M-1(α), M-1(β), and nifedipine increased femoral blood flow at doses three times higher than aranidipine required for a comparable effect; however, the onset and recovery of the metabolites' vasodilating effects were significantly slower than nifedipine [1]. Binding studies revealed that the dissociation rate constants for [3H]M-1(α) and [3H]M-1(β) were significantly smaller than those for [3H]nitrendipine, and these dissociation rate constants were highly positively correlated with the elimination rate constants of the in vivo vasodilating effects [1].

Metabolite kinetics vs nifedipine
Head-to-head
M-1(α)/M-1(β): slower association/dissociation rates
vs
Nitrendipine/nifedipine: faster kinetic profile
Supports dissociation kinetics model interpretation for sustained vasodilation.
Porcine heart membrane binding; in vivo dog femoral flow
metabolite-driven activity slow binding kinetics vasodilation duration

Cav3.2 T-Type Channel Selectivity

Among 14 clinically used dihydropyridine calcium antagonists evaluated in a Xenopus oocyte expression system, aranidipine exhibited a distinct T-type channel subtype selectivity profile [1]. Aranidipine blocked only Cav3.2 (α1H) channels, whereas cilnidipine, felodipine, nifedipine, and nitrendipine had little effect on any of the three T-type channel subtypes (Cav3.1, Cav3.2, Cav3.3) [1]. In guinea pig ventricular myocytes, aranidipine (10 nmol/L to 1 µmol/L) concentration-dependently decreased both T-type and L-type Ca2+ currents [2].

Cav3.2 T-type channel selectivity
Head-to-head
Blocks Cav3.2 (α1H) only
vs
Nifedipine, nitrendipine, others: little effect on all T-type subtypes
Supports T-type channel subtype-specific study context.
Xenopus oocyte expression, voltage-clamp
T-type calcium channel Cav3.2 ion channel subtype selectivity

K+ Channel-Dependent Vasodilation

In isolated rat portal vein preparations, aranidipine was more potent against low K+ (20 mM)-induced contraction than high K+ (80 mM)-induced contraction, whereas nifedipine, nicardipine, nitrendipine, diltiazem, and verapamil were equally potent against both KCl concentrations [1]. Tetraethylammonium (TEA), a classic K+ channel blocker, significantly attenuated the inhibitory effect of aranidipine on spontaneous contractions but did not affect other Ca2+ channel blockers [1].

K⁺ channel-dependent vasodilation
Head-to-head
More potent vs low K⁺ (20 mM) contraction; TEA attenuates effect
vs
Nifedipine, others: equally potent vs both KCl concentrations, TEA insensitive
Supports dual mechanism (L-type block + K⁺ channel) pathway interpretation.
Rat portal vein, KCl contraction model
potassium channel modulation vasodilation mechanism rat portal vein

Aranidipine Application Scenarios


Dual L- and T-Type Calcium Channel Blockade

Investigators studying the role of T-type calcium channels in cardiac pacemaking, renal protection, or vascular remodeling should consider aranidipine as a tool compound. Unlike nifedipine and nitrendipine (which lack T-type activity), aranidipine concentration-dependently inhibits both L-type and T-type Ca2+ currents [1] and uniquely blocks the Cav3.2 (α1H) subtype [2]. This selectivity enables mechanistic studies of Cav3.2-specific contributions to cardiovascular physiology and pathology.

Metabolite-Driven Sustained Pharmacodynamics

Aranidipine serves as an ideal model compound for pharmacokinetic/pharmacodynamic research focused on active metabolite contributions to therapeutic duration. Its metabolites M-1(α) and M-1(β) exhibit significantly slower association and dissociation rate constants compared to nitrendipine [1], providing a well-characterized system for studying receptor binding kinetics and their translation to prolonged in vivo vasodilation. This is particularly relevant for drug discovery programs seeking to optimize once-daily dosing via metabolite design.

Blood Pressure Variability and Morning Surge

Clinical and translational studies examining the prognostic significance of BPV and morning blood pressure surge (MBPS) may benefit from aranidipine as a positive control or comparator. In a 12-week open-label study, aranidipine reduced MBPS from 26 ± 11 mm Hg to 19 ± 9 mm Hg and significantly lowered 24h, daytime, and nighttime BPV [1]. This established efficacy profile enables controlled investigation of BPV reduction as a therapeutic strategy independent of absolute BP lowering.

K+ Channel-Mediated Vasodilation

Aranidipine is a unique dihydropyridine that demonstrates K+ channel-dependent vasodilation, as evidenced by TEA attenuation of its inhibitory effects on spontaneous contractions in rat portal vein [1]. Researchers investigating the interplay between L-type Ca2+ channel blockade and K+ channel activation can use aranidipine to dissect these dual mechanisms, comparing its effects to pure L-type blockers like nifedipine or pure K+ channel openers like cromakalim.

Application
Selection Property
Validation Focus
Dual L-/T-type Ca²⁺ channel pathway studies
Cav3.2 (α1H) selectivity profile
T-type vs L-type current inhibition ratio in target cells
Metabolite-driven sustained pharmacodynamics research
Slow dissociation kinetics of M-1(α)/M-1(β)
Binding kinetics–vasodilation duration correlation
Blood pressure variability (BPV) endpoint studies
Reported MBPS and BPV reduction in research setting
24h ABPM-based BPV and morning surge endpoints
K⁺ channel contribution in vasodilation assays
TEA-sensitive, KCl-concentration-dependent potency
K⁺ channel blocker sensitivity vs pure L-type blockers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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